molecular formula C11H9ClF3NO2 B13699365 Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate

Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate

Cat. No.: B13699365
M. Wt: 279.64 g/mol
InChI Key: JATCFJPUSLMSKW-UHFFFAOYSA-N
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Description

Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyclopropane ring, a pyridine ring substituted with chlorine and trifluoromethyl groups, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the lithiation of a suitable precursor, followed by trapping with electrophiles . The reaction conditions often include the use of strong bases like n-butyllithium in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to ensure regioselectivity and high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable approaches such as continuous flow synthesis. This method allows for precise control over reaction conditions, minimizing side reactions and improving overall efficiency . The use of flow reactors can also facilitate the handling of hazardous reagents and intermediates, making the process safer and more environmentally friendly.

Mechanism of Action

The mechanism of action of Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity . The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate stands out due to its unique combination of a cyclopropane ring and a pyridine ring with specific substituents. This structure imparts distinct chemical and physical properties, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H9ClF3NO2

Molecular Weight

279.64 g/mol

IUPAC Name

methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate

InChI

InChI=1S/C11H9ClF3NO2/c1-18-9(17)10(2-3-10)8-7(12)4-6(5-16-8)11(13,14)15/h4-5H,2-3H2,1H3

InChI Key

JATCFJPUSLMSKW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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